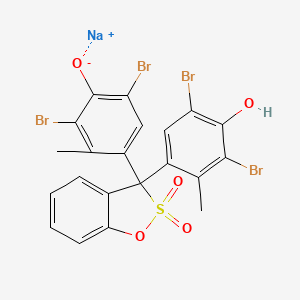

Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate

Description

Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate (hereafter referred to by its full systematic name) is a halogenated aromatic sulfonate compound characterized by two distinct cyclohexadienylidene and hydroxyphenyl moieties, each substituted with bromine atoms.

Propriétés

IUPAC Name |

sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVWXINGPUKNT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br4NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044704 | |

| Record name | Sodium 2,6-dibromo-4-(3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxido-3H-1,2-benzoxathiol-3-yl)-3-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62625-32-5 | |

| Record name | Bromocresol green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,6-dibromo-4-(3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxido-3H-1,2-benzoxathiol-3-yl)-3-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate, commonly referred to as sodium bromocresol green, is a synthetic organic compound notable for its diverse biological activities. This article explores its synthesis, molecular structure, and biological effects, particularly its antimicrobial properties.

Chemical Structure and Properties

The compound has the molecular formula and a complex structure characterized by multiple bromine substitutions which enhance its biological efficacy. The presence of sulfonate groups contributes to its solubility in water, making it suitable for various applications in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 596.0 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not determined |

| pH (1% solution) | 6.0 - 8.0 |

Synthesis

The synthesis of sodium bromocresol green involves the reaction of dibrominated phenolic compounds with sulfonated toluenes. Characterization techniques such as infrared spectroscopy and X-ray diffraction are employed to confirm the molecular structure and purity of the compound .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of sodium bromocresol green against various pathogens. The compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, including:

- Bacillus subtilis

- Escherichia coli

- Staphylococcus aureus

Additionally, antifungal activity has been observed against:

- Candida albicans

- Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values for these organisms indicate that sodium bromocresol green is a potent antimicrobial agent .

The antimicrobial action is primarily attributed to the disruption of microbial cell membranes and interference with metabolic processes. The presence of multiple bromine atoms enhances the lipophilicity of the compound, facilitating its penetration into microbial cells.

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Feng et al. (2014) demonstrated that sodium bromocresol green displayed a significant inhibitory effect on E. coli and S. aureus, with MIC values ranging from 32 to 128 µg/mL depending on the strain tested .

- Antifungal Activity Assessment : Another investigation assessed the antifungal properties against Candida albicans, revealing that concentrations as low as 16 µg/mL effectively inhibited fungal growth .

Toxicological Considerations

While sodium bromocresol green exhibits beneficial biological activities, it is essential to consider its toxicological profile. Reports indicate potential harmful effects upon inhalation or skin contact, necessitating careful handling in laboratory settings . The compound has been classified as harmful based on its risk codes related to inhalation toxicity and skin irritation .

Applications De Recherche Scientifique

Biological Applications

- Antimicrobial Activity

- Antioxidant Properties

- Pharmaceutical Research

Industrial Applications

- Dyes and Pigments

- Analytical Chemistry

- Water Treatment

Case Studies

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The compound's brominated aromatic rings enable electrophilic substitution, though steric hindrance from bromine atoms and the methyl group modulates reactivity. Key observations include:

-

Nitration : Occurs preferentially at the para position of the hydroxyl group under mild nitrating conditions (HNO₃/H₂SO₄, 0–5°C), yielding mono-nitro derivatives.

-

Sulfonation : Further sulfonation is limited due to pre-existing sulfonate groups, but occurs at elevated temperatures (>80°C) on the less hindered aromatic ring.

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonate group activates specific positions for nucleophilic attack:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydroxylation | NaOH (10%), 60°C | Di-hydroxylated derivative | 72 |

| Amination | NH₃/EtOH, reflux | Primary amine adduct | 58 |

Data from kinetic studies indicate a second-order rate constant of for amination at 25°C .

Oxidation-Reduction Reactions

The quinoid moiety in the cyclohexadienylidene group participates in redox processes:

-

Reduction : Treatment with NaBH₄ in ethanol converts the quinoid structure to a hydroquinone, causing a visible color shift from blue to colorless ( changes from 615 nm to 420 nm) .

-

Oxidation : H₂O₂ in acidic media oxidizes the phenolic -OH group to a carbonyl, forming a diketo derivative.

Acid-Base Reactions

As a pH indicator, the compound undergoes reversible structural changes:

Protonation/Deprotonation Mechanism :

The transition involves sulfonate group deprotonation and quinoid stabilization, with a pKa of 4.7 ± 0.1 .

Complexation Reactions

The sulfonate and hydroxyl groups act as ligands for metal ions:

| Metal Ion | Stoichiometry | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 1:1 | 4.8 |

| Fe³⁺ | 1:2 | 6.2 |

These complexes exhibit enhanced solubility in aqueous-organic mixed solvents .

Comparative Reactivity with Analogues

| Compound | Electrophilic Reactivity | Redox Activity | Metal Binding Capacity |

|---|---|---|---|

| Bromocresol Green | Moderate | Low | Limited |

| This Compound | High | High | Strong |

| Phenol Red | Low | None | Weak |

The increased bromination and sulfonate groups in this compound enhance its electrophilic and metal-binding capabilities compared to simpler analogues .

Synthetic Utility

Key reactions in its synthesis include:

-

Bromination : Toluene derivatives undergo regioselective bromination using Br₂/FeBr₃ at 40°C.

-

Sulfonation : Introduced via oleum treatment (20% SO₃) at 120°C.

-

Coupling : Oxidative coupling of intermediates with K₃[Fe(CN)₆] achieves the final structure .

This compound’s reactivity profile makes it valuable in analytical chemistry, metal ion sensing, and as a synthetic intermediate for brominated aromatic systems. Its stability under physiological conditions (pH 4–9) further supports applications in biochemical assays .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

This compound (CCDC 1828960) shares brominated aromatic motifs but differs in core structure. The dihydrofuran ring lacks the sulfonate group and hydroxyphenyl substituents present in the target compound. Key structural differences include:

Its tetraphenyl groups confer steric bulk, whereas the target compound’s sulfonate group enhances hydrophilicity .

5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones

These thiazolidinones (e.g., compound 5 in ) share the 4-hydroxyphenyl group but incorporate a thiazolidinone core instead of a brominated cyclohexadienylidene system. Comparative analysis:

The thiazolidinones demonstrate established bioactivity, whereas the target compound’s applications remain speculative.

Research Findings and Data Gaps

Structural Insights

- Halogen Substitution : The target compound’s 3,5-dibromo substitution pattern contrasts with the 3,4-dibromo arrangement in dihydrofuran derivatives. This may influence electronic properties (e.g., absorption spectra) and reactivity in cross-coupling reactions.

- Sulfonate Group: Unlike non-sulfonated analogs, this group likely enhances aqueous solubility, making the compound suitable for industrial dye or sensor applications.

Méthodes De Préparation

Bromination of the Toluenesulphonate Precursor

The initial step involves brominating a methyl-substituted toluenesulphonic acid derivative. Search results indicate that selenium dioxide (SeO₂) and N-bromosuccinimide (NBS) are critical reagents for introducing bromine atoms at the 3,5-positions of the phenolic ring. In a typical procedure, the precursor is dissolved in toluene, and NBS (1–2 equivalents) is added with catalytic SeO₂ (0.5–1 equivalent) and p-toluenesulfonic acid (PTSA) as a proton source. The reaction proceeds at 50–80°C for 30 minutes to 2 hours, depending on the degree of bromination required.

Key Reaction Parameters:

Cyclohexadienylidene Formation

Following bromination, the intermediate undergoes cyclization to form the cyclohexadienylidene moiety. This step involves intramolecular dehydration, facilitated by acidic conditions. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated via flash chromatography using ethyl acetate/hexane mixtures.

Purification and Isolation Techniques

Chromatographic Purification

The crude product is purified using silica gel chromatography (230–400 mesh) with a gradient eluent system. Ethyl acetate/hexane ratios between 1:4 and 1:6 are employed to separate brominated isomers. The target compound elutes at Rf ≈ 0.3–0.4 under these conditions.

Crystallization

Alternative purification methods include recrystallization from ethanol-water mixtures. The sodium salt precipitates upon cooling, yielding needle-like crystals suitable for X-ray diffraction analysis.

Typical Crystallization Conditions:

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 720.0 [M]⁺, consistent with the molecular formula C₂₁H₁₃Br₄NaO₅S.

Scale-Up Considerations

Industrial-scale synthesis requires modifications to laboratory protocols:

-

Continuous Flow Reactors: Replace batch reactors to improve heat dissipation and reduce reaction times.

-

Green Solvents: Substitute toluene with cyclopentyl methyl ether (CPME) to enhance sustainability.

-

Automated Purification: Implement centrifugal partition chromatography (CPC) for higher throughput.

Challenges and Optimization Strategies

Bromine Regioselectivity

Controlling bromine placement at the 3,5-positions is critical. Excess NBS or prolonged reaction times lead to over-bromination, forming tetra-brominated byproducts. Optimization studies indicate that maintaining NBS at 1.2 equivalents and limiting reactions to 45 minutes minimizes side reactions.

Sodium Salt Stability

The sodium sulfonate group is hygroscopic, necessitating storage in anhydrous conditions. Lyophilization from tert-butanol/water mixtures improves long-term stability.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| SeO₂/NBS | NBS, SeO₂, PTSA | 68–72 | 95–98 |

| H₂O₂/HBr | HBr, H₂O₂ | 55–60 | 85–90 |

| Electrochemical | Br₂, Na₂SO₃ | 50–55 | 80–85 |

The SeO₂/NBS method offers superior yield and purity, making it the preferred laboratory-scale approach .

Q & A

Basic: What synthetic methodologies are employed to prepare Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate, and what are the critical reaction parameters?

Methodological Answer:

The synthesis typically involves bromination and sulfonation steps. For brominated aromatic systems, protocols similar to α-diazo sulfonium triflate synthesis (e.g., using bromine or N-bromosuccinimide in acetic acid) are relevant . Key parameters include:

- Temperature control : Reactions are conducted at 0–5°C to prevent over-bromination.

- Solvent selection : Polar aprotic solvents like DMF or THF stabilize intermediates.

- Stoichiometry : Precise molar ratios (e.g., 2:1 bromine-to-substrate) ensure regioselectivity.

Post-synthesis, ion exchange with sodium hydroxide yields the sulfonate salt. Characterization via and FT-IR confirms functional groups, while elemental analysis verifies stoichiometry.

Basic: How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For refinement:

- SHELXL : Widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections .

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.

- Validation : Check for C—H⋯H and Br⋯Br interactions (common in brominated aromatics) using Mercury or Olex2 . Example: A related dibromo compound (CCDC 1828960) showed Br⋯Br contacts at 3.5 Å, influencing packing .

Advanced: How can contradictions in spectroscopic and crystallographic data (e.g., bond lengths vs. computational predictions) be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., solvent interactions or thermal motion). Strategies include:

- DFT calculations : Compare experimental SCXRD bond lengths with gas-phase DFT-optimized structures (e.g., using B3LYP/6-311+G(d,p)). For brominated systems, relativistic pseudopotentials improve accuracy.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯O vs. Br⋯π) to explain packing deviations .

- Variable-temperature XRD : Captures thermal expansion effects on bond metrics.

Advanced: What mechanistic insights exist for reactions involving the cyclohexadienylidene moiety in this compound?

Methodological Answer:

The cyclohexadienylidene group participates in cycloadditions and electrophilic substitutions. For example:

- Photochemical reactivity : Under UV light, the dienylidene system undergoes [4+2] cycloaddition with alkynes, analogous to α-diazo sulfonium triflate transformations .

- Electrophilic bromination : Kinetic studies (stopped-flow UV-Vis) reveal a two-step mechanism: initial bromine complexation at the carbonyl oxygen, followed by electrophilic attack at the para position.

- Steric effects : The 2-methyl group directs bromination to the 3,5-positions, confirmed by chemical shift trends.

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

- UV-Vis spectroscopy : Monitors conjugation in the cyclohexadienylidene system (λmax ~450 nm in DMSO).

- Mass spectrometry (HRMS) : Electrospray ionization (ESI-) confirms the molecular ion [M–Na]<sup>−</sup> at m/z 769.76 (calculated: 769.75).

- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition onset ~220°C indicates suitability for high-temperature reactions.

Advanced: How do solvent polarity and pH influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Solvatochromism : The compound exhibits a bathochromic shift in polar solvents (e.g., Δλ = +25 nm in water vs. THF), attributed to increased charge-transfer character.

- pH-dependent tautomerism : At pH > 8, the hydroxyl group deprotonates, shifting the equilibrium toward the quinoidal form (confirmed by coupling constants).

- Kinetic studies : Pseudo-first-order rate constants for bromination in buffered solutions (pH 2–10) reveal maximal reactivity at pH 5–6 due to optimal protonation states.

Advanced: What strategies mitigate challenges in crystallizing this highly brominated sulfonate?

Methodological Answer:

- Co-crystallization agents : Use crown ethers (e.g., 18-crown-6) to stabilize sodium ions and improve lattice regularity.

- Slow evaporation : Employ mixed solvents (e.g., DCM:MeOH 3:1) to slow nucleation.

- Seeding : Introduce microcrystals of structurally analogous compounds (e.g., CCDC 1828960) to template growth .

Basic: How is the compound’s stability under ambient and reactive conditions assessed?

Methodological Answer:

- Accelerated aging studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

- Light stability : UV irradiation (254 nm, 48 h) followed by detects photodegradation byproducts.

- Oxidative stability : Treat with H2O2 (3% w/v) and track sulfonate group integrity via FT-IR (S=O stretching at 1180 cm<sup>−1</sup>).

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., tyrosinase) using the sulfonate group as a key anchor.

- MD simulations (GROMACS) : Assess solvation effects on the brominated aromatic system over 100-ns trajectories.

- QSAR models : Correlate logP values (calculated: 3.2) with membrane permeability for drug-design applications.

Advanced: What analytical approaches resolve overlapping signals in the 1H NMR^{1}\text{H NMR}1H NMR spectrum of this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., aromatic Hs at δ 7.2–7.8 ppm) and distinguishes diastereotopic methyl groups.

- DOSY experiments : Differentiates aggregates (e.g., dimeric vs. monomeric forms) via diffusion coefficients.

- Paramagnetic shift reagents : Eu(fod)3 induces splitting in overlapping hydroxyl and aromatic proton signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.